molecular formula C₁₁H₁₈N₂O₂S B1146226 5-Oxohexyl Biotin CAS No. 1160188-05-5

5-Oxohexyl Biotin

Cat. No.: B1146226
CAS No.: 1160188-05-5
M. Wt: 242.34
InChI Key:
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Description

5-Oxohexyl Biotin, identified by the CAS number 1160188-05-5, is a biotinylated compound where the biotin molecule is attached to a 5-oxohexyl group. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Scientific Research Applications

5-Oxohexyl Biotin has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxohexyl Biotin typically involves the attachment of a 5-oxohexyl group to the biotin molecule. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the 5-oxohexyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Oxohexyl Biotin can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Oxohexyl Biotin involves its ability to bind to specific proteins and enzymes. The biotin moiety acts as a coenzyme in various biochemical processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The 5-oxohexyl group can interact with lipid membranes, facilitating the study of lipid-associated processes .

Comparison with Similar Compounds

Uniqueness of 5-Oxohexyl Biotin: this compound is unique due to its 5-oxohexyl group, which allows it to be incorporated into lipid bilayers and used in cross-linking experiments. This makes it particularly valuable in studies involving lipid dynamics and membrane interactions .

Properties

IUPAC Name

(3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKZJRGKHXINPU-SMILAEQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCCCC1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729783
Record name (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160188-05-5
Record name (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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